2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl and pyrrolidinyl groups
Preparation Methods
The synthesis of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Acetic Acid Functionalization: The final step includes the addition of the acetic acid moiety to the substituted pyrazole ring.
Industrial production methods often optimize these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Scientific Research Applications
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid can be compared with similar compounds such as:
4-[2-(pyrrolidin-1-yl)ethoxy]aniline: This compound also features a pyrrolidinyl group but differs in its overall structure and functional groups.
®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Another compound with a pyrrolidinyl group, but with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7-11(9-4-3-5-12-9)8(2)14(13-7)6-10(15)16/h9,12H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
PBNSBWYHRBNQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C2CCCN2 |
Origin of Product |
United States |
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